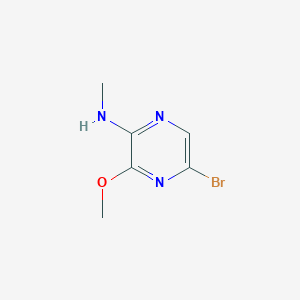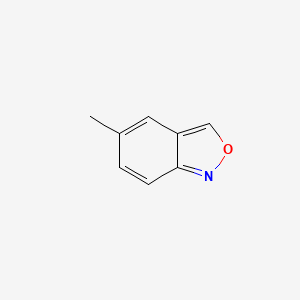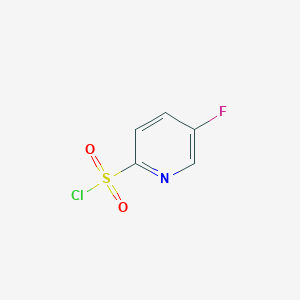![molecular formula C11H17NO2 B1444826 2-[(2-羟基-2-苯乙基)氨基]丙-1-醇 CAS No. 42042-41-1](/img/structure/B1444826.png)
2-[(2-羟基-2-苯乙基)氨基]丙-1-醇
描述
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is a chemical compound with the CAS Number: 42042-41-1 . It has a molecular weight of 195.26 and its IUPAC name is 2-[(2-hydroxy-2-phenylethyl)amino]-1-propanol .
Molecular Structure Analysis
The InChI code for 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is 1S/C11H17NO2/c1-9(8-13)12-7-11(14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is between 122-125 degrees Celsius .科学研究应用
β-肾上腺素受体阻滞剂的心脏选择性Rzeszotarski 等人(1979 年)的研究调查了 β-肾上腺素受体阻滞剂的心脏选择性,包括类似于 2-[(2-羟基-2-苯乙基)氨基]丙-1-醇的化合物。他们合成了一系列化合物并分析了它们对 β1 和 β2 肾上腺素受体的亲和力,注意到一些衍生物具有显着的心脏选择性 (Rzeszotarski 等人,1979)。
不对称还原在有机合成中的应用Itsuno 等人(1987 年)探讨了在苯乙酮 O-甲基肟的不对称还原中使用相关化合物的可能性。他们开发了一种聚合物负载的手性氨基醇,它在生产光学活性 1-苯乙胺方面显示出很高的对映选择性,突出了其在有机合成中的潜力 (Itsuno 等人,1987)。
在不同环境中的构象分析Nitek 等人(2020 年)对 2-氨基-N-(二甲基苯氧基乙基)丙-1-醇衍生物(在结构上与本化合物相关)进行了构象分析。他们的研究包括 X 射线衍射分析,提供了对这些化合物在不同环境中的结构行为的见解 (Nitek 等人,2020)。
在药物化学中的应用Jiang 和 Si(2004 年)的一项研究讨论了开发一种基于手性氨基醇的配体用于不对称炔化氯醛,从而高产率地生产手性三氯甲基甲醇,这是药物合成中的有用中间体 (Jiang 和 Si,2004)。
2-氨基呋喃的合成Shoji 等人(2017 年)报道了使用与 2-[(2-羟基-2-苯乙基)氨基]丙-1-醇在结构上相似的化合物合成 2-氨基呋喃衍生物。该合成方法以温和的条件和简单的纯化程序而著称,突出了其在有机化学中的潜力 (Shoji 等人,2017)。
TNF-α 抑制剂的合成Matsui 等人(2003 年)探讨了(1S,2R)-2-酰胺基-1-甲基-2-苯乙基磷酸衍生物的合成和评价,它们是(2R)-2-酰胺基-2-苯乙基磷酸衍生物的类似物。这项研究有助于开发新的 TNF-α 产生抑制剂,这是炎症性疾病中的一个关键靶点 (Matsui 等人,2003)。
安全和危害
生化分析
Biochemical Properties
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating enzyme activity.
Cellular Effects
The effects of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
At the molecular level, 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity . This compound can also influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions contribute to the overall biochemical and cellular effects observed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness . Long-term effects on cellular function have also been observed, indicating that prolonged exposure to this compound can result in sustained biochemical and cellular changes.
Dosage Effects in Animal Models
The effects of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells.
Transport and Distribution
The transport and distribution of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol within cells and tissues are important aspects of its biochemical activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is critical for understanding its effects on cellular processes. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the nucleus, mitochondria, or other organelles, where it can exert its biochemical and cellular effects.
属性
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-11(14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INICMJJOXHIKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)





![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)